Isotopic Purity and Enrichment: Nonadecanoic-2,2-d2 Acid vs. Nonadecanoic Acid-d37
Nonadecanoic-2,2-d2 acid is synthesized with 98 atom % deuterium incorporation at the C-2 position as confirmed by NMR spectroscopy, with an overall synthetic yield of 93% from stearic acid [1]. In contrast, commercial nonadecanoic acid-d37 is typically supplied at 98 atom % D as well but is perdeuterated across all 37 hydrogen positions . The site-specific 2,2-d2 labeling provides equivalent isotopic purity while avoiding the full deuterium substitution that can alter chromatographic behavior. The high 93% synthetic yield of the 2,2-d2 analog also implies favorable manufacturing scalability and cost efficiency relative to perdeuterated alternatives requiring more extensive deuteration steps [1].
| Evidence Dimension | Deuterium incorporation (isotopic purity) |
|---|---|
| Target Compound Data | 98 atom % D (site-specific at C-2) |
| Comparator Or Baseline | Nonadecanoic acid-d37: 98 atom % D (perdeuterated) |
| Quantified Difference | Equivalent isotopic purity (both 98 atom % D) but distinct labeling strategy |
| Conditions | NMR spectroscopy validation |
Why This Matters
Procurement decisions can prioritize the 2,2-d2 analog when chromatographic co-elution with native analyte is critical, without compromising isotopic purity relative to the more heavily deuterated alternative.
- [1] Guaragna A, De Nisco M, Pedatella S, Pinto V, Palumbo G. An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d2-nonadecanoic acid. J Label Compd Radiopharm. 2006;49(7):675-682. doi:10.1002/jlcr.1094 View Source
